

# Spectroscopic Analysis of 2-Nitro-2-phenylindene-1,3-dione: A Technical Guide

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## Compound of Interest

Compound Name: 2-Nitro-2-phenylindene-1,3-dione

Cat. No.: B11988797

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **2-Nitro-2-phenylindene-1,3-dione**. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted data based on the analysis of the parent compound, 2-phenylindene-1,3-dione, and the known spectroscopic effects of the nitro functional group. This approach offers a robust framework for the identification and characterization of this molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Nitro-2-phenylindene-1,3-dione**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of a nitro group at the C2 position is expected to significantly influence the chemical shifts of the surrounding nuclei. The electron-withdrawing nature of the nitro group will deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectra.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Nitro-2-phenylindene-1,3-dione**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.10 - 8.30	m	2H	Aromatic (H4, H7)
7.80 - 7.95	m	2H	Aromatic (H5, H6)
7.40 - 7.60	m	5H	Phenyl group

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-Nitro-2-phenylindene-1,3-dione**

Chemical Shift (ppm)	Assignment
190 - 195	C1, C3 (Carbonyl)
140 - 145	C3a, C7a
135 - 140	C5, C6
130 - 135	Phenyl (quaternary)
125 - 130	Phenyl (CH)
120 - 125	C4, C7
90 - 95	C2 (quaternary, attached to $\text{NO}_2$ )

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Nitro-2-phenylindene-1,3-dione** is predicted to be dominated by the strong absorptions of the carbonyl and nitro groups.

Table 3: Predicted IR Absorption Bands for **2-Nitro-2-phenylindene-1,3-dione**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1710 - 1740	Strong	C=O stretch (asymmetric and symmetric) of the dione
1540 - 1570	Strong	N-O asymmetric stretch of the nitro group
1340 - 1370	Strong	N-O symmetric stretch of the nitro group
3050 - 3100	Medium	C-H stretch (aromatic)
1580 - 1620	Medium to Weak	C=C stretch (aromatic)

## Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns related to the loss of the nitro group and cleavage of the indene-1,3-dione ring.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Nitro-2-phenylindene-1,3-dione**

m/z	Proposed Fragment
267	[M] <sup>+</sup> (Molecular Ion)
221	[M - NO <sub>2</sub> ] <sup>+</sup>
193	[M - NO <sub>2</sub> - CO] <sup>+</sup>
165	[M - NO <sub>2</sub> - 2CO] <sup>+</sup>
104	[C <sub>8</sub> H <sub>4</sub> O] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Nitro-2-phenylindene-1,3-dione**.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **2-Nitro-2-phenylindene-1,3-dione**.
- Dissolve the sample in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.

### $^1\text{H}$ NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR spectrometer.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024-4096 (or more, depending on sample concentration).

- Relaxation Delay: 2-5 seconds.
- Reference:  $\text{CDCl}_3$  at 77.16 ppm.

## FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **2-Nitro-2-phenylindene-1,3-dione** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

Analysis:

- Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmission.
- Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

## Mass Spectrometry

Sample Introduction:

- Direct infusion or via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For a solid sample, a direct insertion probe can be used.

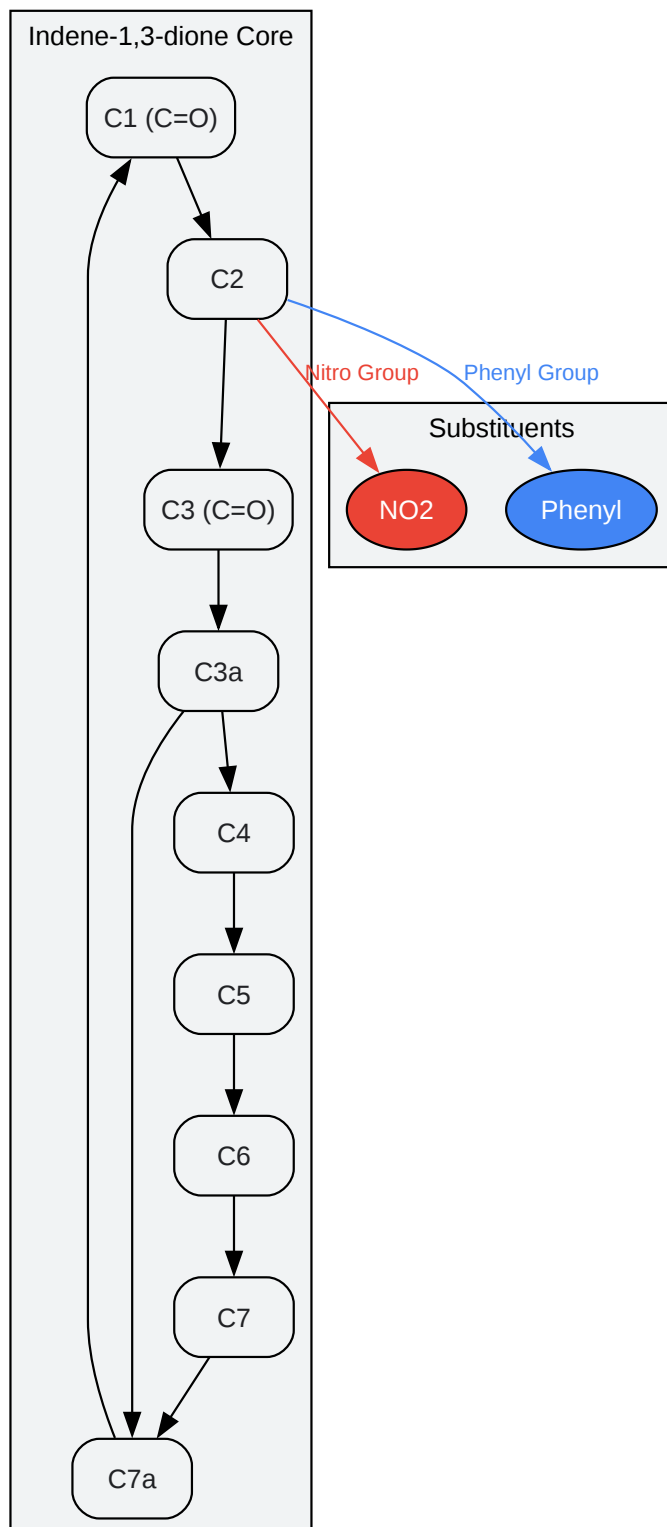
Electron Ionization (EI) Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range:  $m/z$  50-500.
- Source Temperature: 200-250 °C.

## Visualizations

### Chemical Structure and Key Functional Groups

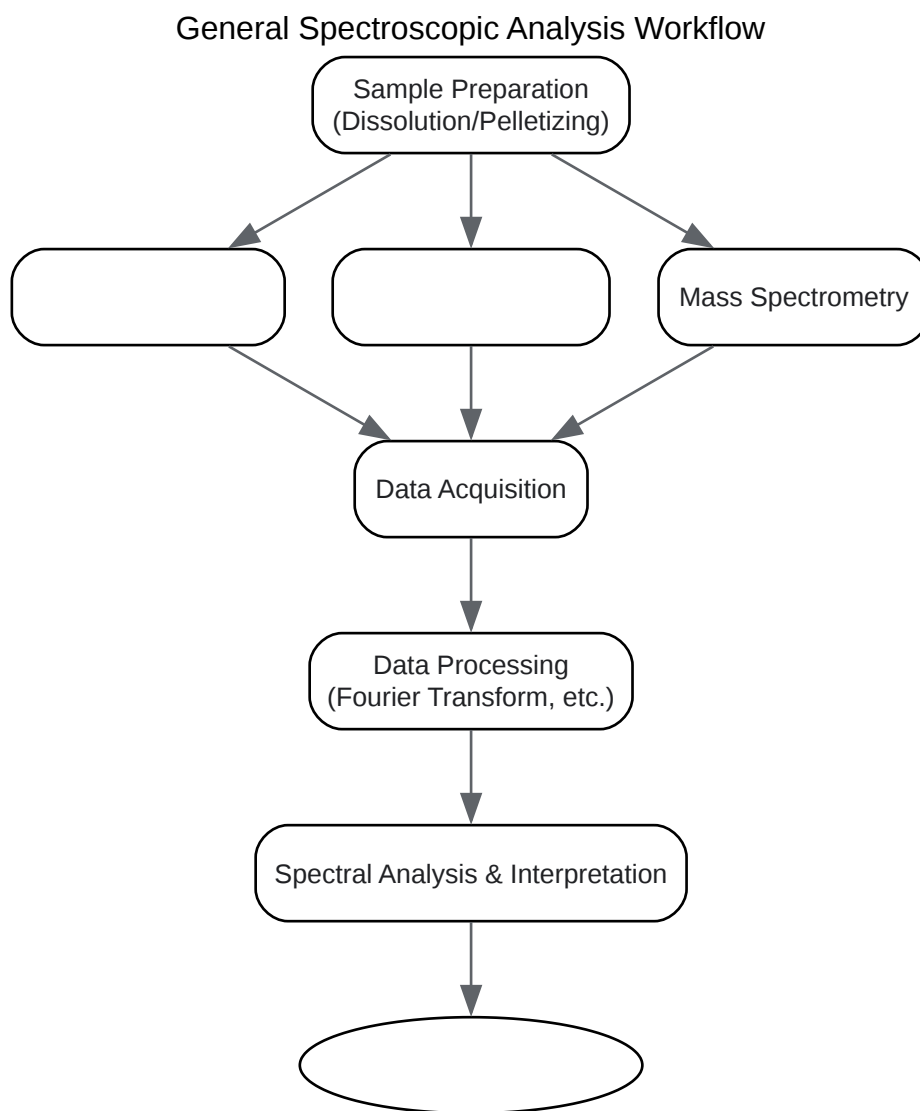
## 2-Nitro-2-phenylindene-1,3-dione Structure



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Caption: Key functional groups of **2-Nitro-2-phenylindene-1,3-dione**.

## Spectroscopic Analysis Workflow



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Caption: A generalized workflow for spectroscopic analysis.

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